In-Depth Technical Guide: 8-Bromopyrido[3,4-b]pyrazine (CAS Number 929074-45-3)
In-Depth Technical Guide: 8-Bromopyrido[3,4-b]pyrazine (CAS Number 929074-45-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound belonging to the pyridopyrazine class of molecules. The pyridopyrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 8-Bromopyrido[3,4-b]pyrazine, with a focus on experimental details and data presentation for researchers in drug discovery and development. While specific biological data for this exact compound is limited in publicly available literature, the broader family of pyrido[3,4-b]pyrazines has shown promise as kinase inhibitors, highlighting the potential of this scaffold in therapeutic development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 8-Bromopyrido[3,4-b]pyrazine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 929074-45-3 | |
| Molecular Formula | C₇H₄BrN₃ | |
| Molecular Weight | 210.03 g/mol | |
| Appearance | Light yellow to purple or light brown powder | [2] |
| Melting Point | 110-113 °C | N/A |
| Boiling Point | Not available | N/A |
| Density | 1.818 g/cm³ (predicted) | [2] |
| Solubility | Not available | N/A |
| SMILES | n1cc(c2c(n1)ccn2)Br | N/A |
| InChI | InChI=1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H | N/A |
Synthesis and Reactivity
The synthesis of 8-Bromopyrido[3,4-b]pyrazine can be approached through the condensation of a substituted diaminopyridine with a suitable dicarbonyl compound. A key starting material for this synthesis is 3,4-diamino-5-bromopyridine.
Synthesis of 3,4-Diamino-5-bromopyridine
A common route to 3,4-diamino-5-bromopyridine involves the reduction of 2-amino-3-nitro-5-bromopyridine. An optimized procedure utilizes Raney Nickel as a catalyst for hydrogenation.[2]
Experimental Protocol:
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Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V = 20/80).[2]
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Cool the solution to 25 °C.[2]
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Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]
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Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.[2]
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Heat the reactor to approximately 50 °C.[2]
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Maintain the reaction until the pressure no longer decreases, indicating the completion of the hydrogenation.[2]
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After cooling and depressurizing, filter the reaction mixture and wash the filter cake with ethanol (50 mL).[2]
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Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V = 5/1).[2]
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Store the solution in a refrigerator overnight to facilitate precipitation.[2]
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Isolate the resulting yellow solid by filtration and dry to obtain 3,4-diamino-5-bromopyridine.[2]
Synthesis of 8-Bromopyrido[3,4-b]pyrazine (Proposed)
While a specific protocol for the unsubstituted 8-Bromopyrido[3,4-b]pyrazine is not detailed, a general method for the synthesis of 2,3-disubstituted 8-bromopyrido[3,4-b]pyrazines can be adapted. The following is a proposed synthetic workflow based on the reaction of 3,4-diamino-5-bromopyridine with glyoxal, the simplest α-dicarbonyl compound.
Proposed Experimental Protocol:
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Dissolve 3,4-diamino-5-bromopyridine in a suitable solvent such as methanol or ethanol.
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Add an aqueous solution of glyoxal (1 equivalent) dropwise to the solution of the diamine at room temperature.
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Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/ethanol mixtures) to yield 8-Bromopyrido[3,4-b]pyrazine.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow for 8-Bromopyrido[3,4-b]pyrazine.
Reactivity: Deprotonative Metalation
8-Bromopyrido[3,4-b]pyrazine can undergo deprotonative metalation reactions, which are useful for further functionalization of the pyridopyrazine core. The use of mixed lithium-zinc combinations has been reported for the halogenation of related 2,3-diphenylated pyrido[3,4-b]pyrazines.[3] This type of reaction allows for the introduction of various substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol Example (for a related compound):
A general procedure for deprotonative metalation involves the use of a strong base, such as a lithium-zincate complex, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures. The resulting organometallic intermediate can then be quenched with an electrophile to introduce the desired functional group.
Biological Activity and Potential Applications
While specific biological data for 8-Bromopyrido[3,4-b]pyrazine is scarce, the broader class of pyrido[3,4-b]pyrazine derivatives has been investigated for various therapeutic applications, most notably as protein kinase inhibitors .[1][4]
Potential Signaling Pathway Interaction:
Given the activity of related compounds as kinase inhibitors, it is plausible that 8-Bromopyrido[3,4-b]pyrazine could interact with intracellular signaling pathways regulated by protein kinases. These pathways are often dysregulated in diseases such as cancer.
Caption: Hypothetical signaling pathway inhibition by 8-Bromopyrido[3,4-b]pyrazine.
The bromine atom at the 8-position offers a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of analogs for biological screening. This makes 8-Bromopyrido[3,4-b]pyrazine a valuable building block in drug discovery programs targeting kinases or other relevant biological targets.
Conclusion
8-Bromopyrido[3,4-b]pyrazine is a readily synthesizable heterocyclic compound with physicochemical properties that make it a suitable starting point for further chemical exploration. While its specific biological activity remains to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it and its derivatives are promising candidates for investigation in oncology and other therapeutic areas where kinase dysregulation is a key pathological feature. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their discovery and development pipelines. Further screening and SAR studies are warranted to unlock the full therapeutic potential of this molecular scaffold.
References
- 1. 2,3-Disubstituted pyrido[3,4-b]pyrazine-containing Compounds as Kinase Inhibitors - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 2. Page loading... [guidechem.com]
- 3. Deprotonative metalation of substituted benzenes and heteroaromatics using amino/alkyl mixed lithium-zinc combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
